
Antifungal agent 64
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal agent 64 is a synthetic compound known for its potent antifungal properties. It is used to treat a variety of fungal infections by inhibiting the growth and proliferation of pathogenic fungi. This compound is particularly effective against fungi that cause systemic and superficial infections, making it a valuable tool in both clinical and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 64 typically involves a multi-step process that includes the formation of key intermediates followed by their transformation into the final product. The synthetic route often begins with the preparation of a core structure, which is then functionalized through various chemical reactions such as alkylation, acylation, and cyclization. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce desired functional groups.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems are employed to achieve efficient production. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Antifungal agent 64 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a variety of functionalized derivatives.
Scientific Research Applications
Antifungal agent 64 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on fungal cell biology and its potential to disrupt fungal cell membranes.
Medicine: Applied in the development of new antifungal therapies for treating systemic and superficial fungal infections.
Industry: Utilized in the formulation of antifungal coatings, preservatives, and agricultural fungicides.
Mechanism of Action
The mechanism of action of Antifungal agent 64 involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. By disrupting the production of ergosterol, the compound increases membrane permeability, leading to cell lysis and death. The molecular targets include enzymes such as lanosterol 14α-demethylase, which is essential for ergosterol synthesis. This disruption of the fungal cell membrane integrity is the primary pathway through which this compound exerts its antifungal effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another antifungal agent that inhibits ergosterol synthesis but has a different chemical structure.
Itraconazole: Similar mechanism of action but used for a broader range of fungal infections.
Terbinafine: Inhibits squalene epoxidase, another enzyme in the ergosterol biosynthesis pathway.
Uniqueness
Antifungal agent 64 is unique due to its specific chemical structure, which allows for a high degree of selectivity and potency against certain fungal strains. Its ability to disrupt ergosterol biosynthesis with minimal side effects makes it a valuable addition to the antifungal arsenal. Additionally, its synthetic versatility allows for the development of various derivatives with enhanced properties.
Properties
Molecular Formula |
C28H27N3O2S2 |
|---|---|
Molecular Weight |
501.7 g/mol |
IUPAC Name |
1-[(1R,2R)-2-(benzenesulfonamido)-1,2-diphenylethyl]-3-benzylthiourea |
InChI |
InChI=1S/C28H27N3O2S2/c32-35(33,25-19-11-4-12-20-25)31-27(24-17-9-3-10-18-24)26(23-15-7-2-8-16-23)30-28(34)29-21-22-13-5-1-6-14-22/h1-20,26-27,31H,21H2,(H2,29,30,34)/t26-,27-/m1/s1 |
InChI Key |
HZINQUZPMNGVHL-KAYWLYCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



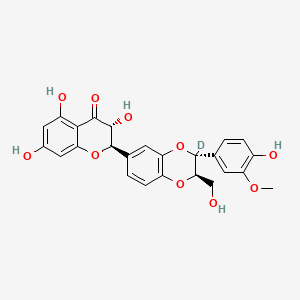
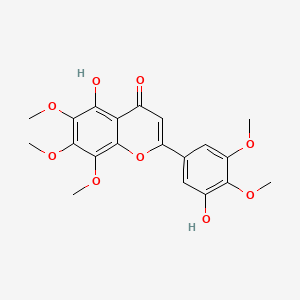

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)

![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)
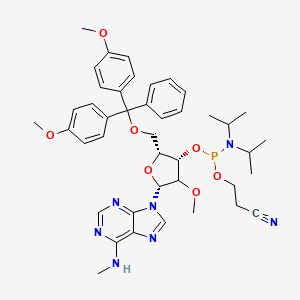
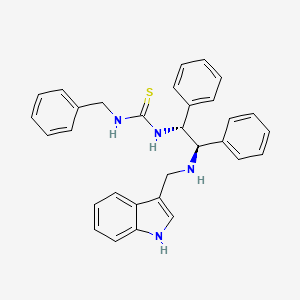


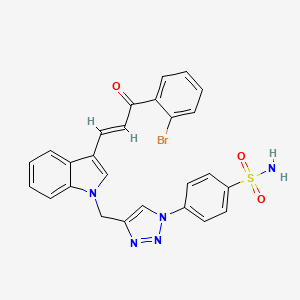
![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)

